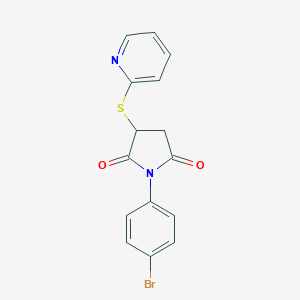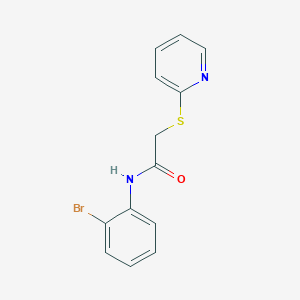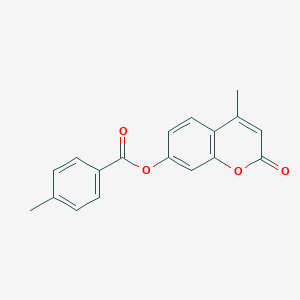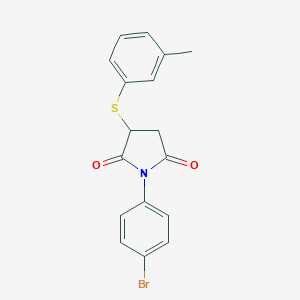
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate” is a complex organic molecule. It contains a chromene moiety (a common structure in many pharmaceuticals), a methoxyphenyl group (which can contribute to various biological activities), and a dichlorobenzenesulfonate group (which can act as a leaving group in certain reactions) .
Molecular Structure Analysis
The molecular structure of this compound would likely show the conjugated system of the chromene moiety, the electron-donating characteristics of the methoxyphenyl group, and the electron-withdrawing nature of the dichlorobenzenesulfonate group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the chromene, methoxyphenyl, and dichlorobenzenesulfonate groups would likely influence its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
Anticancer Drug Development
A review article by Sugita et al. (2017) discusses the search for new types of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity. Among the synthesized compounds, certain derivatives have shown promise in inducing apoptotic cell death in human oral squamous cell carcinoma cell lines, suggesting their potential as lead compounds for developing new anticancer drugs. The study highlights the importance of chemical modification of these compounds to enhance their tumor specificity and reduce toxicity towards normal cells (Sugita, Takao, Uesawa, & Sakagami, 2017).
Synthetic Procedures for Pharmacologically Important Compounds
Mazimba (2016) reviews synthetic procedures for 6H-benzo[c]chromen-6-ones, which are core structures in secondary metabolites with significant pharmacological importance. The review describes various protocols for synthesizing these compounds, highlighting their potential as precursors for pharmaceuticals. This underscores the versatility of chromen derivatives as starting points for the synthesis of biologically active molecules (Mazimba, 2016).
Chemical Reactivity and Biological Properties
An overview of the chemical reactivity and applications of 3-hydroxycoumarin by Yoda (2020) illustrates the broad spectrum of biological properties exhibited by coumarin derivatives. The review points out the synthesis routes, reactivity, and diverse applications of 3-hydroxycoumarin in genetics, pharmacology, and microbiology, highlighting the compound's significance in various scientific fields (Yoda, 2020).
Environmental and Ecotoxicological Studies
Cummings (1997) discusses the environmental and ecotoxicological implications of methoxychlor, a chlorinated hydrocarbon with proestrogenic activity, demonstrating the importance of understanding the environmental fate and effects of synthetic compounds on ecosystems. This review highlights the adverse effects of methoxychlor on fertility and early pregnancy, emphasizing the need for ecologically safe compound design and evaluation (Cummings, 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O6S/c1-28-15-9-6-13(7-10-15)21-22(20(25)16-4-2-3-5-18(16)29-21)30-31(26,27)19-12-14(23)8-11-17(19)24/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUQJUVZJYVKLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)




![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)

![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)


